molecular formula C7H9BrN2O B13259228 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole

5-Bromo-1-(oxolan-3-yl)-1H-pyrazole

Cat. No.: B13259228
M. Wt: 217.06 g/mol
InChI Key: NYISEQXWPDUEHH-UHFFFAOYSA-N
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Description

5-Bromo-1-(oxolan-3-yl)-1H-pyrazole ( 1782327-17-6) is a brominated pyrazole derivative of significant interest in medicinal and pharmaceutical chemistry research. This compound serves as a versatile synthetic intermediate, particularly valuable for the construction of more complex molecules. Its molecular formula is C7H9BrN2O, and it has a molecular weight of 217.06 g/mol. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery due to their wide spectrum of pharmacological activities. Research into analogous pyrazole compounds has demonstrated their potential as inhibitors for targets such as 5-lipoxygenase (5-LO), which is involved in inflammatory processes . Furthermore, recent studies highlight that synthetic pyrazole-based compounds can exhibit potent antioxidant activity by inhibiting reactive oxygen species (ROS) production and show promising antiproliferative effects in screening against various cancer cell lines . The structural motif of incorporating a heterocycle like oxolane (tetrahydrofuran) is a common strategy to modulate the molecule's physicochemical properties and pharmacokinetic profile. The primary application of this compound is as a key building block in multicomponent reactions (MCRs) and other synthetic methodologies for the development of novel bioactive molecules. Its bromine atom provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries for biological screening . This compound is intended for use by qualified researchers in laboratory settings only. Safety Information: This product is classified with the signal word 'Danger' and has the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). It has the UN number 2811 and packing group III. Researchers should consult the safety datasheet for detailed handling and storage instructions, which includes cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-1-(oxolan-3-yl)pyrazole

InChI

InChI=1S/C7H9BrN2O/c8-7-1-3-9-10(7)6-2-4-11-5-6/h1,3,6H,2,4-5H2

InChI Key

NYISEQXWPDUEHH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C(=CC=N2)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N Substituted Bromopyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra are fundamental for structural assignment.

¹H NMR: A proton NMR spectrum would be expected to reveal the chemical shifts, integration values, and coupling patterns of the protons in 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole. This would include distinct signals for the protons on the pyrazole (B372694) ring and the tetrahydrofuran (B95107) (oxolan) moiety. The multiplicity of the signals would help establish the connectivity between adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum would show the chemical shifts of each unique carbon atom in the molecule. The distinct environments of the carbons in the pyrazole and tetrahydrofuran rings, including the carbon bearing the bromine atom, would result in a specific set of signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrazole-H3 Data not available Data not available
Pyrazole-H4 Data not available Data not available
Oxolan-CH-N Data not available Data not available
Oxolan-CH₂ Data not available Data not available
Oxolan-CH₂-O Data not available Data not available
Pyrazole-C3 Data not available
Pyrazole-C4 Data not available
Pyrazole-C5-Br Data not available
Oxolan-C3 Data not available
Oxolan-C2/C5 Data not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the tetrahydrofuran ring and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the tetrahydrofuran ring to the nitrogen atom of the pyrazole ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations between protons that are close to each other, providing information about the 3D structure and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a vital tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉BrN₂O), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) would also be observable.

Table 2: Expected HRMS Data for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)

Ion Calculated m/z Observed m/z
[M+H]⁺ (C₇H₁₀BrN₂O⁺) Calculated value Data not available

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, C-N, C-O, and C-Br bonds within the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H stretch (pyrazole) Data not available
Aliphatic C-H stretch (oxolan) Data not available
C=N stretch (pyrazole) Data not available
C-O-C stretch (oxolan) Data not available

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and conformation of the molecule, as well as the packing arrangement in the crystal lattice.

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-Bromo-1-methyl-1H-pyrazole
5-Bromo-1H-pyrazole
Rel-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)tetrahydrofuran-3-ol

Computational and Theoretical Investigations of Pyrazole Derivatives

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole, might bind to a biological target, typically a protein or enzyme. eurasianjournals.comhilarispublisher.com These studies are fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at the molecular level. eurasianjournals.com

Docking simulations position a ligand into the active site of a target protein and score the interaction based on binding affinity. hilarispublisher.comnih.gov Research on various pyrazole (B372694) derivatives has demonstrated their potential to interact with a wide range of biological targets. For instance, pyrazole derivatives have been studied as inhibitors for enzymes like rearranged during transfection (RET) kinase, monoamine oxidase (MAO), cyclooxygenase-2 (COX-2), and carbonic anhydrase (CA). mdpi.comnih.govdoaj.orgnih.gov

Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov For example, in studies of pyrazole derivatives as RET kinase inhibitors, docking revealed crucial interactions with amino acid residues in the kinase's active site. mdpi.comnih.gov Similarly, when investigating pyrazole-carboxamides as carbonic anhydrase inhibitors, docking simulations showed detailed interactions with the hCA I and hCA II receptors. nih.gov These computational predictions are invaluable for optimizing the structure of pyrazole derivatives to enhance their binding potency and selectivity. hilarispublisher.comnih.gov

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

Pyrazole Derivative TypeProtein TargetKey Findings from Docking StudiesReference
General Pyrazole DerivativesRET KinaseIdentified key hydrophobic and hydrogen-bond interactions within the active site. mdpi.comnih.gov
Substituted-4,5-dihydro-(1H)-pyrazoleMonoamine Oxidase-A (MAO-A)Provided insights into enzyme-inhibitor molecular interactions, explaining high selectivity for the A-isoform. nih.gov
N,1,3-triphenyl-1H-pyrazole-4-carboxamideAurora-A KinaseGenerated a probable binding model within the active site, guiding further optimization. nih.gov
Pyrazole-containing imide derivativesHeat Shock Protein 90α (Hsp90α)Identified Hsp90α as a potential drug target and explored the binding mode. nih.gov
Pyrazole-carboxamides with sulfonamideCarbonic Anhydrase (hCA I & hCA II)Investigated binding mechanisms and showed interactions superior to the standard inhibitor. nih.gov

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. eurasianjournals.comnih.gov These methods are used to understand the intrinsic properties of a compound like this compound, which govern its stability, reactivity, and interactions. researchgate.net

DFT calculations are employed to determine the electronic structure of pyrazole derivatives. nih.gov By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges, researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For instance, DFT studies on pyrazole derivatives have been used to analyze the electron density on the ring's nitrogen atoms, which is crucial for understanding regioselectivity in substitution reactions. nih.gov

The HOMO-LUMO energy gap is a key parameter derived from DFT that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, DFT would elucidate how the electron-withdrawing bromine atom and the oxolane substituent modulate the electron distribution and reactivity of the pyrazole core. nih.gov

Table 2: Parameters from DFT Studies of Pyrazole Derivatives

Calculated PropertySignificanceReference
Molecular GeometryProvides optimized bond lengths and angles. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO)Determines electronic transitions and reactivity; the energy gap indicates stability. researchgate.net
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Mulliken Atomic ChargesDescribes the charge distribution across the molecule. researchgate.net
Tautomeric RatiosPredicts the relative stability of different tautomers in various environments. nih.gov

These calculations determine the relative energies of different conformers, identifying the lowest energy (most stable) states. This involves mapping the potential energy surface by systematically rotating the bonds connecting the oxolane ring to the pyrazole and analyzing the puckering of the oxolane itself. Understanding the preferred conformation is essential, as the shape of the molecule dictates how it fits into the binding site of a biological target.

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. eurasianjournals.comresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-receptor complex. nih.govtandfonline.com

For pyrazole derivatives, MD simulations are often used to validate docking results. mdpi.comnih.gov By simulating the docked complex in a solvated environment, researchers can assess whether the predicted binding pose is stable over a period of nanoseconds. nih.govnih.gov Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to understand the stability of the ligand in the binding pocket and the flexibility of the protein's amino acid residues. nih.gov These simulations can reveal important dynamic interactions and conformational changes that are not apparent from static docking poses alone. researchgate.net

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods are widely used to predict the reactivity, selectivity, and drug-likeness of new chemical entities before they are synthesized. allsubjectjournal.com For pyrazole derivatives, these predictions help to prioritize which compounds are most likely to have favorable properties for further development. nih.govexcli.de

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. hilarispublisher.combiointerfaceresearch.com By building a QSAR model, researchers can predict the activity of novel, unsynthesized pyrazole derivatives. biointerfaceresearch.com

Furthermore, various computational tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. biointerfaceresearch.com Properties like lipophilicity (logP), aqueous solubility (logS), and adherence to medicinal chemistry guidelines like Lipinski's Rule of Five are calculated to assess the potential of a compound to be developed into an orally available drug. allsubjectjournal.comnih.gov These predictive models allow for the early identification of potential liabilities, guiding the design of molecules like this compound with improved selectivity and better pharmacokinetic profiles. rsc.org

Mechanistic Insights and Structure Activity Relationship Sar Studies of Pyrazole Based Scaffolds

General Mechanisms of Action of Pyrazole (B372694) Derivatives at the Molecular Level

Pyrazole derivatives exert their pharmacological effects through a variety of molecular mechanisms. They are known to interact with a wide array of biological targets, leading to the modulation of critical cellular processes. These mechanisms often involve specific enzyme inhibition, interference with signaling pathways that control cell fate, and disruption of cellular membranes. mdpi.comresearchgate.net

A primary mechanism of action for many biologically active pyrazole compounds is the inhibition of enzymes that play pivotal roles in disease pathogenesis. researchgate.net The pyrazole ring can act as a versatile scaffold, allowing for the precise orientation of functional groups that interact with the active sites of enzymes. nih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of cancer. nih.govmdpi.com Numerous pyrazole derivatives have been developed as potent kinase inhibitors. mdpi.com For instance, pyrazole-based compounds have been shown to inhibit Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression. mdpi.comnih.gov Other examples include inhibitors of Janus kinases (JAKs), c-Met, Anaplastic Lymphoma Kinase (ALK), BRAF, and Vascular Endothelial Growth Factor Receptor (VEGFR), all of which are important targets in oncology. mdpi.comnih.govnih.gov The pyrazole core often serves as an adenine-mimetic, competing with ATP for the binding site on the kinase. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Certain pyrazole-podophyllotoxin hybrids have been identified as inhibitors of topoisomerase I and II, leading to DNA damage and subsequent cell death in cancer cells. mdpi.com

Cyclooxygenase (COX) Enzyme Inhibition: The anti-inflammatory properties of some of the most well-known pyrazole drugs, such as celecoxib, stem from their selective inhibition of COX-2. mdpi.comnih.gov This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. SAR studies have been extensively conducted to optimize the selectivity of pyrazole derivatives for COX-2 over the COX-1 isoform to reduce gastrointestinal side effects. mdpi.comnih.gov

Other Enzymes: The inhibitory activity of pyrazoles extends to other enzyme classes. They have been shown to inhibit cytochrome P450 enzymes like CYP2E1, which is involved in the metabolism of various compounds. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, indicating their potential in treating ulcers, neurodegenerative diseases, and diabetes, respectively. frontiersin.orgresearchgate.net

Table 1: Examples of Pyrazole Derivatives and Their Enzyme Inhibition Targets


Pyrazole Derivative ClassEnzyme TargetTherapeutic PotentialReference
Substituted Pyrazoles (e.g., Ruxolitinib, Crizotinib, Encorafenib)Protein Kinases (JAK1/2, ALK, c-Met, BRAF)Anticancer[1, 7, 8, 26]
Pyrazolyl-aminoquinazolines (e.g., Barasertib)Aurora KinasesAnticancer researchgate.net
Pyrazole-podophyllotoxin hybridsTopoisomerase I/IIAnticancer mdpi.com
Diaryl Pyrazoles (e.g., Celecoxib)Cyclooxygenase-2 (COX-2)Anti-inflammatory[37, 44]
Monocyclic PyrazolesCytochrome P450 (CYP2E1)Modulation of Metabolism researchgate.net
N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivativesUreaseAnti-ulcer nih.gov
Triphenyl/Bromophenyl PyrazolesAcetylcholinesterase (AChE), Carbonic AnhydraseNeurodegenerative Diseases mdpi.com

By inhibiting key enzymes, pyrazole derivatives can profoundly interfere with cellular signaling pathways, primarily those governing cell proliferation and programmed cell death (apoptosis). mdpi.comnih.gov

Induction of Apoptosis: A common outcome of treatment with anticancer pyrazole compounds is the induction of apoptosis. mdpi.com This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), which causes cellular damage and triggers cell death pathways. nih.govnih.gov Pyrazoles have been shown to modulate the expression of key apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like BAX and p53. mdpi.com This shift in the balance of pro- and anti-apoptotic factors leads to the activation of caspases (e.g., caspase-3, caspase-8), the executioner enzymes of apoptosis, resulting in DNA fragmentation and cell demise. mdpi.comnih.govmdpi.com

Cell Cycle Arrest: Uncontrolled cell proliferation is a fundamental characteristic of cancer. nih.gov Pyrazole derivatives can halt this process by inducing cell cycle arrest at various checkpoints (e.g., S phase or G2/M phase). mdpi.commdpi.comnih.gov This effect is often a direct consequence of inhibiting cyclin-dependent kinases (CDKs), which prevents the cell from progressing through the division cycle and allows time for DNA repair or the initiation of apoptosis. mdpi.com

Table 2: Effects of Pyrazole Derivatives on Cellular Pathways


Pyrazole DerivativeCellular EffectMolecular MechanismReference
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)Apoptosis Induction, S Phase ArrestROS Generation, Caspase-3 Activation nih.gov
PTA-1Apoptosis Induction, Cell Cycle ArrestPhosphatidylserine externalization, Tubulin polymerization inhibition mdpi.com
Pyrazole-platinum (II) complexesApoptosis InductionIndirect DNA damage nih.gov
Isolongifolanone-pyrazole hybridsApoptosis InductionCaspase-3/PARP activation, Bcl-2 downregulation, BAX/p53 upregulation mdpi.com
Pyrazolyl-chalcone derivativesCell Cycle Arrest, DNA FragmentationUpregulation of p53, p21, and Bax; Downregulation of Bcl-2 nih.gov

While less common than enzyme inhibition, some pyrazole derivatives, particularly certain antimicrobial agents, function by disrupting the integrity of cellular membranes. nih.gov Studies have shown that specific pyrazole-containing compounds can increase the permeability of bacterial cell membranes. nih.gov This disruption leads to the leakage of essential cellular components and ultimately results in cell lysis. researchgate.net In other contexts, the interaction of pyrazole with phospholipids (B1166683) in the cell membrane can alter the conformation of the lipid bilayer, potentially affecting membrane fluidity and the function of membrane-bound proteins. nih.gov

Influence of Halogen Substitution (Bromine) on Biological Activity and Reactivity

The introduction of halogen atoms, such as bromine, onto the pyrazole scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. researchgate.net Halogenation can influence lipophilicity, metabolic stability, and the ability to form halogen bonds, which are important non-covalent interactions with biological targets. researchgate.net

In the context of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole, the bromine atom at the C5 position is expected to significantly impact its profile. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the C4 position of the pyrazole ring is typically the most reactive towards electrophilic substitution, while the C3 and C5 positions are more susceptible to nucleophilic attack. nih.gov The presence of a bromine atom at C5 provides a handle for further synthetic modification, for instance, through cross-coupling reactions. mdpi.com

From a biological standpoint, the inclusion of a bromine atom can enhance potency. For example, studies on pyrazole analogs targeting various enzymes and receptors have shown that bromo-substituted derivatives can exhibit high activity. frontiersin.org The bromine atom can increase the compound's ability to penetrate cell membranes and can form specific interactions within the target's binding pocket, thereby improving affinity and efficacy. For instance, a para-bromophenyl radical attached to a pyrazole ring was found to be a key feature for targeting metabolic enzymes relevant to neurodegenerative disorders. frontiersin.org Similarly, in a series of antibacterial pyrazoles, the presence of a halogen (chlorine) was crucial for potent activity against drug-resistant strains. mdpi.com

Role of N-Substituent (Oxolan-3-yl) in Modulating Pyrazole-Based Activity

For the compound this compound, the N-substituent is an oxolan-3-yl group, also known as a tetrahydrofuran-3-yl group. While specific research on this exact substitution pattern is limited in the reviewed literature, the general principles of N-substitution allow for a functional assessment.

The oxolane (tetrahydrofuran) ring is a five-membered cyclic ether. Its key features include:

Polarity and Hydrogen Bonding: The ether oxygen atom in the oxolane ring can act as a hydrogen bond acceptor. This capability can be crucial for anchoring the molecule within a specific binding site on a protein target, potentially increasing binding affinity and selectivity.

Conformational Restraint: As a cyclic structure, the oxolane ring introduces a degree of conformational rigidity compared to a flexible alkyl chain. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

Steric Profile: The size and shape of the oxolane group will influence how the molecule fits into a binding pocket. SAR studies often explore different ring sizes (e.g., oxetane (B1205548) vs. oxolane) and substitution patterns to find the optimal fit. acs.org

In essence, the N-(oxolan-3-yl) group serves as a three-dimensional scaffold that can modulate the compound's drug-like properties and fine-tune its interaction with biological macromolecules.

Structure-Activity Relationship (SAR) Methodologies for Pyrazole Library Design

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity. nih.gov It is a fundamental concept in drug discovery, guiding the optimization of lead compounds into potent and selective drug candidates. For pyrazole-based scaffolds, SAR studies are extensively used to design libraries of compounds with improved therapeutic profiles. researchgate.netnih.gov

The process typically involves a systematic approach:

Identification of a Hit Compound: The process often starts with a "hit" compound, a molecule identified from a screening campaign that shows a desired biological effect. nih.gov

Systematic Modification: The structure of the hit compound is then systematically modified. For a pyrazole scaffold, this involves altering substituents at different positions (N1, C3, C4, and C5). acs.orgnih.govnih.gov For example, chemists might synthesize a library of analogs where the group at C5 is varied (e.g., different substituted phenyl rings), while keeping the N1 and C3 substituents constant, to probe the requirements of the C5-binding pocket. nih.gov

Biological Evaluation: Each new analog in the library is tested in biological assays (e.g., enzyme inhibition assays, cell viability assays) to measure its activity. mdpi.comacs.org

Data Analysis and Model Building: The relationship between the structural changes and the resulting activity is analyzed. This can range from qualitative observations (e.g., "electron-withdrawing groups at C5 increase potency") to quantitative models (QSAR). nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to build statistical models that correlate physicochemical properties (descriptors) of the molecules with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize next. nih.gov

Through iterative cycles of design, synthesis, and testing, SAR studies allow medicinal chemists to understand the key structural features required for activity, such as specific hydrogen bond donors/acceptors, hydrophobic interactions, and the optimal size and shape of substituents, ultimately leading to the development of more effective pyrazole-based drugs. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) is commonly employed. For example, describes condensation reactions using nucleophilic reagents to form pyrazole derivatives. Optimization may involve temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF), and catalysts (e.g., palladium-based catalysts for coupling reactions). Purity improvements (>98%) can be achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : Use a combination of 1H^1H/13C^{13}C NMR to confirm substitution patterns and bromine integration. IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography (as in ) resolves stereochemistry, with R factors <0.05 ensuring accuracy. Crystallographic data should include bond lengths (e.g., C-Br ≈ 1.9 Å) and torsion angles .

Q. What safety protocols are essential for handling brominated pyrazoles?

  • Methodology : Follow OSHA guidelines for brominated compounds: use fume hoods, PPE (gloves, goggles), and avoid inhalation. highlights acute toxicity risks (oral LD50_{50} < 300 mg/kg). Storage should be in dry, ventilated areas away from oxidizers. Emergency measures include immediate rinsing for skin/eye contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between pyrazole derivatives?

  • Methodology : Comparative SAR studies are critical. For instance, shows that substituents on the oxolane ring modulate bioactivity (e.g., 4-nitrophenyl groups enhance antibacterial activity). Validate discrepancies using orthogonal assays (e.g., MIC vs. time-kill curves) and statistical analysis (e.g., ANOVA for dose-response variations). Consider metabolic stability differences via liver microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.